molecular formula C24H22N4O B11987953 N'-[(E)-(4-Isopropylphenyl)methylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-Isopropylphenyl)methylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11987953
M. Wt: 382.5 g/mol
InChI Key: FSPULGBRPGKTSV-MFKUBSTISA-N
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Description

N’-[(E)-(4-Isopropylphenyl)methylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a naphthyl group, and an isopropylphenyl moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Isopropylphenyl)methylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-isopropylbenzaldehyde with 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Isopropylphenyl)methylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[(E)-(4-Isopropylphenyl)methylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Isopropylphenyl)methylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-Isopropylphenyl)methylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the combination of a pyrazole ring, a naphthyl group, and an isopropylphenyl moiety.

Properties

Molecular Formula

C24H22N4O

Molecular Weight

382.5 g/mol

IUPAC Name

3-naphthalen-1-yl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H22N4O/c1-16(2)18-12-10-17(11-13-18)15-25-28-24(29)23-14-22(26-27-23)21-9-5-7-19-6-3-4-8-20(19)21/h3-16H,1-2H3,(H,26,27)(H,28,29)/b25-15+

InChI Key

FSPULGBRPGKTSV-MFKUBSTISA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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